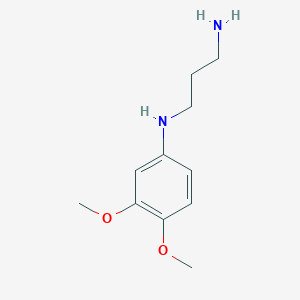![molecular formula C12H15N5O2 B8567076 ethyl 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoate](/img/structure/B8567076.png)
ethyl 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[2-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]propanoate is a complex organic compound that belongs to the class of esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoate typically involves multi-step organic reactions. One common synthetic route includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis. The final esterification step involves the reaction of the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[2-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tetrazole and pyridine rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-[2-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can modulate biological pathways, leading to various therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and fragrances.
Ethyl benzoate: An ester derived from benzoic acid, used in perfumes and as a solvent.
Uniqueness
Ethyl 2-[2-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]propanoate is unique due to its combination of a tetrazole ring, pyridine ring, and ester functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H15N5O2 |
|---|---|
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
ethyl 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoate |
InChI |
InChI=1S/C12H15N5O2/c1-4-19-12(18)8(2)10-5-6-11(14-9(10)3)17-7-13-15-16-17/h5-8H,4H2,1-3H3 |
Clave InChI |
BPVQVNKXUFQLQG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)C1=C(N=C(C=C1)N2C=NN=N2)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,4,6,7,8,10A-octahydropyrimido[1,2-a]azepine](/img/structure/B8567006.png)




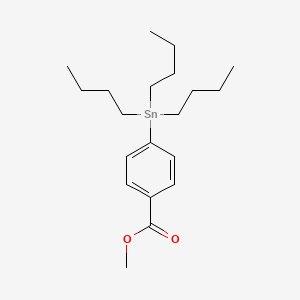
![2-(Imidazo[1,2-a]pyridin-5-yl)ethanol](/img/structure/B8567062.png)
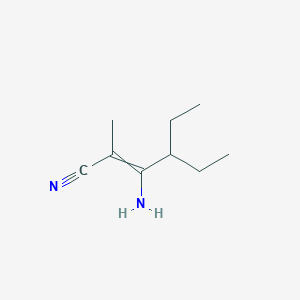
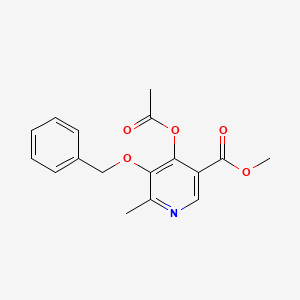
![Propanoic acid, 2-methyl-2-[2-(trifluoromethyl)phenoxy]-](/img/structure/B8567079.png)
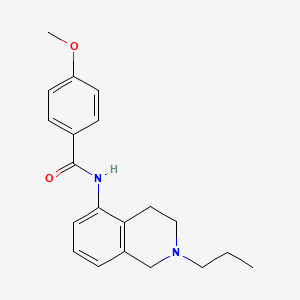
![Methyl 3-(4-aminophenyl)-2-[(2,6-dichlorobenzyl)amino]propanoate](/img/structure/B8567086.png)
